2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18159144
InChI: InChI=1S/C22H21NO6/c24-20(25)19-10-27-13-22(29-19)11-23(12-22)21(26)28-9-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25)
SMILES:
Molecular Formula: C22H21NO6
Molecular Weight: 395.4 g/mol

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid

CAS No.:

Cat. No.: VC18159144

Molecular Formula: C22H21NO6

Molecular Weight: 395.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid -

Specification

Molecular Formula C22H21NO6
Molecular Weight 395.4 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonyl)-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid
Standard InChI InChI=1S/C22H21NO6/c24-20(25)19-10-27-13-22(29-19)11-23(12-22)21(26)28-9-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25)
Standard InChI Key XXBIWGAZSXOIPH-UHFFFAOYSA-N
Canonical SMILES C1C(OC2(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CO1)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has a molecular formula of C₂₂H₂₁NO₆ and a molecular weight of 395.4 g/mol . Its structure integrates a spiro[3.5]nonane scaffold, where the 5,8-dioxa and 2-aza groups create a rigid bicyclic system. The Fmoc group [(9H-fluoren-9-yl)methoxycarbonyl] is attached to the nitrogen atom, while a carboxylic acid moiety at position 6 enhances reactivity for further conjugation (Table 1).

Table 1: Key Chemical Properties

PropertyValue
CAS Number2751614-83-0
Molecular FormulaC₂₂H₂₁NO₆
Molecular Weight395.4 g/mol
DensityNot Available
Boiling/Melting PointsNot Available

The spirocyclic architecture confers steric hindrance, stabilizing the molecule against premature deprotection during peptide synthesis .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of this compound is achieved through a two-step protocol, as inferred from analogous methodologies in peptide chemistry :

  • Fmoc Protection of Levodopa:
    Levodopa (L-3,4-dihydroxyphenylalanine) reacts with Fmoc-N-hydroxysuccinimide ester under basic conditions (e.g., sodium bicarbonate) to form Fmoc-acyl levodopa. This step introduces the Fmoc group, which shields the amino functionality during subsequent reactions .

  • Spirocyclization with 2,2-Dimethoxypropane:
    Fmoc-acyl levodopa undergoes acetonide formation using 2,2-dimethoxypropane in tetrahydrofuran (THF) with pyridinium p-toluenesulfonate as a catalyst. This step generates the spiro[3.5]nonane system by forming a dioxolane ring, protecting the catechol moiety of levodopa .

Critical Reaction Conditions:

  • Solvent: THF ensures solubility of intermediates.

  • Catalyst: Pyridinium p-toluenesulfonate facilitates acid-catalyzed acetal formation.

  • Yield: Reported yields range from 55% to 77% for analogous compounds .

Applications in Peptide and Pharmaceutical Chemistry

Role as a Protected Amino Acid

The compound’s primary application lies in solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection for the amino group, while the spirocyclic acetonide shields hydroxyl groups. This dual protection allows sequential deprotection and elongation of peptide chains without side reactions .

Advantages Over Linear Analogues

  • Enhanced Stability: The spirocyclic structure resists racemization during coupling.

  • Selective Deprotection: The acetonide group can be cleaved under mild acidic conditions (e.g., trifluoroacetic acid), leaving the Fmoc group intact until final deprotection with piperidine .

Physicochemical and Spectroscopic Data

Spectral Characterization

While experimental data for this specific compound is limited, analogous Fmoc-protected spirocyclic derivatives exhibit:

  • IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (carbonyl) and ~1250 cm⁻¹ (C-O-C).

  • NMR: Distinct signals for the Fmoc aromatic protons (δ 7.2–7.8 ppm) and spirocyclic methine groups (δ 4.0–5.0 ppm) .

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, THF) but poor in water.

  • Storage: Stable at -20°C under inert atmospheres to prevent hydrolysis of the acetonide .

Industrial and Research Relevance

Scalability and Process Optimization

The two-step synthesis is amenable to large-scale production. Key optimizations include:

  • Catalyst Loading: Reducing pyridinium p-toluenesulfonate to 0.2 equivalents minimizes side products.

  • Workup Procedures: Ferric chloride washes remove unreacted levodopa, simplifying purification .

Emerging Applications

Recent patents highlight its utility in synthesizing dopamine analogs and neuroactive peptides, leveraging its rigid backbone to enforce specific conformations in target molecules .

Challenges and Future Directions

Limitations in Current Methods

  • Yield Variability: The 55–77% yield range necessitates improved catalytic systems.

  • Stereochemical Control: Ensuring enantiopurity during spirocyclization remains challenging.

Innovations in Catalysis

Future research may explore organocatalysts or enzymatic methods to enhance efficiency and selectivity.

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